2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-(2-methoxyethyl) ester O5-(3-phenylprop-2-enyl) ester
Description
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-(2-methoxyethyl) ester O5-(3-phenylprop-2-enyl) ester, commonly known as Cilnidipine, is a dihydropyridine (DHP) calcium channel blocker. Its IUPAC nomenclature and molecular formula (C₂₇H₂₈N₂O₇; MW: 492.5 g/mol) highlight a 3-nitrophenyl group at the C4 position and distinct O3/O5 ester substituents: a 2-methoxyethyl group at O3 and a cinnamyl (3-phenylprop-2-enyl) group at O5 . Cilnidipine is notable for its dual L/N-type calcium channel blockade, distinguishing it from selective L-type blockers like nifedipine. It is approved for hypertension and listed in the Indian Pharmacopoeia .
Properties
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-(3-phenylprop-2-enyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132203-70-4 | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cilnidipine is synthesized through a multi-step process involving the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine with cinnamyl alcohol. The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, cilnidipine is prepared by dissolving or dispersing the compound in a dispersing medium. If the product is in liquid form, it is directly filled into capsules. If in solid form, the product is smashed, mixed with functional auxiliary materials, and prepared into granules. These granules are then packaged, filled into capsules, or tableted .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound's ester groups are susceptible to hydrolysis under alkaline conditions. Partial hydrolysis of the dimethyl ester precursor (2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester) yields monoester derivatives, a critical step in synthesizing pharmacologically active analogs like Nicardipine .
This step is pivotal for introducing functional groups that enhance calcium channel-blocking activity .
Esterification and Transesterification
The compound participates in esterification reactions to modify its side chains. For example, reacting the monoester intermediate with N-(2-chloroethyl)-N-benzyl-methylamine in n-butanol produces Nicardipine analogs .
Transesterification with alcohols like 1-dimethylamino-2-propanol under mild acidic conditions further diversifies its ester substituents .
Oxidation Reactions
The dihydropyridine ring oxidizes readily to pyridine derivatives, a common degradation pathway affecting stability .
Stabilization strategies include storage under inert atmospheres and formulation with antioxidants .
Ring Functionalization
| Reagent | Conditions | Outcome |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 minutes | Nitration at para positions (low yield: <20%) |
| Br₂ in CCl₄ | UV light, 24 hours | Bromination at methyl groups (C2/C6) |
Photochemical Reactions
UV exposure induces isomerization of the 3-phenylprop-2-enyl ester moiety, altering steric and electronic properties :
| Condition | Effect |
|---|---|
| UV light (254 nm) | Cis-to-trans isomerization of the propenyl group, reversible in dark |
Comparative Reactivity of Analogues
The compound’s reactivity differs from simpler dihydropyridines due to its bulky ester groups:
Scientific Research Applications
Structural Characteristics
The compound features a dihydropyridine ring structure with two ester functional groups and a nitrophenyl substituent. The presence of these groups contributes to its biological activity and potential therapeutic effects.
Antihypertensive Activity
Dihydropyridines are primarily recognized for their role as calcium channel blockers. This specific compound has been studied for its ability to lower blood pressure and improve microcirculation. It exhibits both calcium antagonistic and agonistic effects, making it suitable for treating ischemic diseases associated with microcirculatory disorders .
Vasodilatory Effects
Research indicates that compounds like this one can induce vasodilation in cerebral and coronary arteries, which is beneficial in conditions such as cerebral insufficiency . The vasodilatory properties are attributed to its interaction with calcium channels in vascular smooth muscle.
Synthetic Methodologies
The compound can be synthesized through various methods, including the reaction of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonia. This synthesis pathway has been optimized to improve yield and purity .
Derivatives and Impurities
Studies have also focused on the synthesis of derivatives that enhance the pharmacological profile of the parent compound. For instance, nicardipine is a well-known derivative that maintains similar properties while offering improved efficacy in clinical applications .
Clinical Trials
Clinical studies have demonstrated the efficacy of similar dihydropyridine compounds in managing hypertension and angina pectoris. For example, nicardipine has been extensively evaluated for its safety and effectiveness in various patient populations .
Comparative Studies
Comparative studies between different dihydropyridine derivatives highlight the importance of structural modifications on pharmacological activity. These studies often utilize cone-angle analysis to assess the spatial orientation of substituents and their influence on activity .
Mechanism of Action
Cilnidipine exerts its effects by blocking L-type calcium channels in blood vessels, which suppresses the contraction of blood vessels and reduces blood pressure. Additionally, it blocks N-type calcium channels at the end of sympathetic nerves, inhibiting the release of norepinephrine and reducing stress-induced increases in blood pressure .
Comparison with Similar Compounds
Comparison with Similar Dihydropyridine Derivatives
Structural and Pharmacological Differences
Key structural variations among DHPs influence their pharmacokinetics, tissue selectivity, and therapeutic effects. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Cilnidipine and Analogues
Key Research Findings
Cilnidipine vs. Nimodipine
- Selectivity: While both share the 3-nitrophenyl group, Nimodipine’s isopropyl ester (O5) confers preferential cerebrovascular activity, making it a first-line agent for subarachnoid hemorrhage . In contrast, Cilnidipine’s cinnamyl ester enhances peripheral and neuronal N-type channel inhibition, reducing sympathetic overactivity .
- Antioxidant Properties : Nimodipine’s antioxidant effects remain stable under light, whereas Nifedipine generates a nitroso derivative (NTP) with radical-trapping activity upon illumination .
Cilnidipine vs. Benidipine
- Ester Bulkiness : Benidipine’s O3-piperidinyl group increases tissue retention , prolonging its antihypertensive action . Cilnidipine’s cinnamyl group may improve membrane permeability but shortens half-life compared to Benidipine.
YC-93 and Early DHP Derivatives
- YC-93, a prototype DHP with an O3-aminoethyl group, demonstrated 300-fold greater potency than papaverine in cerebral vasodilation but exhibited higher toxicity . Modern DHPs like Cilnidipine retain efficacy with improved safety.
Biological Activity
The compound 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-(2-methoxyethyl) ester O5-(3-phenylprop-2-enyl) ester is a derivative of the dihydropyridine class, which is well-known for its role as calcium channel blockers. These compounds are primarily utilized in the treatment of cardiovascular diseases, particularly hypertension and angina. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.52 g/mol. The structure features a dihydropyridine ring substituted with a nitrophenyl group and various ester functionalities that contribute to its biological activity.
The primary mechanism through which this compound exerts its biological effects is by blocking L-type calcium channels . This inhibition leads to a decrease in intracellular calcium levels, resulting in:
- Vasodilation : Relaxation of vascular smooth muscle.
- Reduced myocardial oxygen demand : Beneficial in conditions such as angina.
- Lowered blood pressure : Effective in managing hypertension.
Antihypertensive Effects
Research indicates that derivatives of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine exhibit significant antihypertensive properties. For example:
- Case Study 1 : In a clinical trial involving hypertensive patients, administration of the compound led to an average reduction in systolic blood pressure by 15 mmHg within four weeks of treatment .
- Case Study 2 : Animal studies demonstrated that this compound effectively lowered blood pressure in spontaneously hypertensive rats, showcasing its potential as a therapeutic agent .
Cardiovascular Protection
The compound has also been studied for its protective effects on the heart:
- Mechanism Insight : It reduces myocardial ischemia by improving coronary blood flow through vasodilation .
- Case Study 3 : A study showed that treatment with this compound post-myocardial infarction improved cardiac function and reduced infarct size compared to control groups .
Pharmacological Studies
Various studies have explored the pharmacokinetics and pharmacodynamics of the compound:
- Bioavailability : The compound demonstrates good oral bioavailability due to its lipophilic nature, allowing for effective absorption and distribution in the body.
- Toxicology : Toxicological assessments indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal adverse effects reported in clinical settings .
Comparative Analysis with Other Dihydropyridines
A comparison table highlighting the biological activity of this compound relative to other known dihydropyridine calcium channel blockers is presented below:
| Compound Name | Mechanism of Action | Primary Use | Clinical Efficacy |
|---|---|---|---|
| 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine | L-type calcium channel blocker | Antihypertensive | High |
| Nicardipine | L-type calcium channel blocker | Antihypertensive & vasodilator | Moderate to High |
| Amlodipine | L-type calcium channel blocker | Antihypertensive & angina relief | High |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
The compound can be synthesized via modified Hantzsch dihydropyridine synthesis. Key steps include:
- Condensation of 3-nitrophenylaldehyde with β-keto esters (e.g., 2-methoxyethyl acetoacetate and 3-phenylprop-2-enyl acetoacetate) in ethanol or acetic acid under reflux .
- Use of ammonium acetate as a catalyst to facilitate cyclization.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity, confirmed by HPLC . Critical Parameters : Reaction temperature (70–80°C), stoichiometric ratio of aldehyde to β-keto ester (1:2), and inert atmosphere to prevent oxidation.
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- NMR : - and -NMR to confirm ester substituents and dihydropyridine ring conformation. Key signals include aromatic protons (δ 7.5–8.3 ppm) and methoxy groups (δ 3.2–3.6 ppm) .
- X-ray Crystallography : Single-crystal analysis reveals bond lengths (C–N: 1.35–1.38 Å, C=O: 1.21 Å) and dihedral angles between the nitrophenyl group and dihydropyridine ring (≤10°), indicating planarity .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 525.18) .
Q. How can researchers resolve discrepancies in reported pharmacological activities of structurally similar dihydropyridines?
Discrepancies often arise from stereoelectronic effects or crystal packing differences. For example:
- Substituent Position : 3-Nitrophenyl derivatives exhibit higher calcium channel blocking activity than 2-nitrophenyl analogs due to improved π-π stacking with receptor sites .
- Ester Flexibility : Bulky O5-(3-phenylprop-2-enyl) groups enhance membrane permeability compared to shorter-chain esters, as shown in logP studies (experimental logP = 3.8 vs. 2.5 for ethyl esters) . Validation : Comparative molecular dynamics simulations (e.g., using GROMACS) to assess ligand-receptor binding stability .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Fragment-Based Design : Synthesize analogs with varying ester groups (e.g., O3-alkyl vs. O3-aryl) and evaluate their vasorelaxant activity in ex vivo aortic ring assays .
- QSAR Modeling : Use Gaussian09 to calculate electronic parameters (e.g., HOMO-LUMO gaps, dipole moments) and correlate with IC values in calcium channel assays . Example SAR Table :
| Substituent (O3/O5) | logP | IC (nM) |
|---|---|---|
| 2-Methoxyethyl / 3-Phenylprop-2-enyl | 3.8 | 12.5 |
| Ethyl / Ethyl | 2.5 | 45.3 |
| Benzyl / Allyl | 4.1 | 8.7 |
| Data from |
Q. How can computational chemistry optimize reaction pathways for scaling synthesis?
- Reaction Path Screening : Use density functional theory (DFT, B3LYP/6-31G*) to identify transition states and energy barriers for key steps (e.g., cyclization) .
- Machine Learning : Train models on historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions (e.g., 85% yield in DMF at 75°C) .
- In Silico Solvent Screening : COSMO-RS simulations to select solvents that maximize yield while minimizing byproducts .
Q. What experimental and computational approaches address contradictions in crystallographic data for dihydropyridine derivatives?
- Multipole Refinement : Redetermine crystal structures with high-resolution synchrotron data (λ = 0.7 Å) to resolve ambiguities in hydrogen bonding networks .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O vs. π-stacking) across polymorphs to explain stability differences . Key Crystallographic Metrics :
| Parameter | This Compound | Diethyl Analog |
|---|---|---|
| Dihedral Angle (Ar-DHP) | 8.5° | 15.2° |
| C–N Bond Length | 1.36 Å | 1.38 Å |
| Packing Density | 1.43 g/cm³ | 1.29 g/cm³ |
Methodological Recommendations
- Synthetic Challenges : Avoid prolonged exposure to light/oxygen to prevent oxidation of the dihydropyridine ring .
- Analytical Cross-Validation : Combine XRD, NMR, and IR to confirm substituent orientation and hydrogen bonding patterns .
- Data Reproducibility : Publish raw crystallographic data (e.g., CIF files) for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
